molecular formula C22H16F3N3O2 B2490025 3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902960-76-3

3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione

Cat. No. B2490025
CAS RN: 902960-76-3
M. Wt: 411.384
InChI Key: AYGVUQKNGPWHGX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides insights into its properties and reactivity. Unfortunately, the specific molecular structure of “3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione” is not available in the resources I have .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties of “3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione” are not available in the resources I have .

Scientific Research Applications

FDA-Approved Trifluoromethyl Group-Containing Drugs

This compound contains a trifluoromethyl group, which is a common feature in FDA-approved drugs . Trifluoromethylated phenyl, 1,2,4-triazole, and 2-hydrazinylpyrazine are three main moieties in selinexor . Selinexor was shown to be highly cytotoxic in several myeloid leukemia cell lines .

Adenosine Receptors Affinity Profile

The compound has been studied for its affinity and selectivity profile at the four adenosine receptor subtypes . It was found to be inactive at the hA2B AR but displayed affinity at the hA3 AR in the nanomolar range .

Antiviral Agents

The replacement of nucleobases by triazole derivatives is very effective in drug discovery . This suggests that this compound could potentially be used as an antiviral agent.

Metabolic Stability and Target Specificity

Triazoles are stable for metabolic degradation and show target specificity . The three nitrogen atoms can act as hydrogen bond acceptors or donors at the active site of the biological receptors and can modulate their activity accordingly .

Anticancer, Anti-Inflammatory, Analgesic, Antifungal, Antibacterial Agents

The integration of CF3 with 1,2,4-triazoles plays a substantial role in the drug development program . It has been documented that trifluoromethyl-linked mercapto [1,2,4]triazole-based analogs have wide array of applications, such as anticancer, anti-inflammatory, analgesic, antifungal, antibacterial, β-lactamase inhibitors, antiviral, and antioxidant agents .

Agrochemical Industry

The compound can also be used in the agrochemical industry . It has been reported that it can be used to prepare a fungicide for use in agriculture or forestry .

Mechanism of Action

Mode of Action

The trifluoromethyl group in the compound may play a crucial role in these interactions .

Biochemical Pathways

The compound may affect various biochemical pathways due to its complex structure and potential interactions with multiple targets. The exact pathways and their downstream effects are currently unknown and require further investigation .

Pharmacokinetics

The presence of the trifluoromethyl group may influence its bioavailability and pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. It is possible that the compound could have a range of effects depending on the specific targets it interacts with .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, the specific safety and hazards information for “3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione” is not available in the resources I have .

Future Directions

The future directions of a compound refer to its potential applications and areas of research. Unfortunately, the specific future directions for “3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione” are not available in the resources I have .

properties

IUPAC Name

3-benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O2/c23-22(24,25)17-9-4-8-16(12-17)14-27-19-18(10-5-11-26-19)20(29)28(21(27)30)13-15-6-2-1-3-7-15/h1-4,6-9,12,18-19,26H,5,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGXWOHTMSULEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(NC1)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 156591785

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